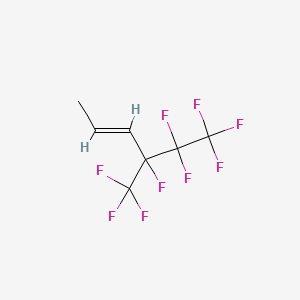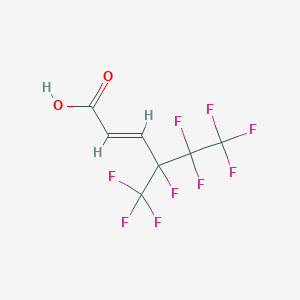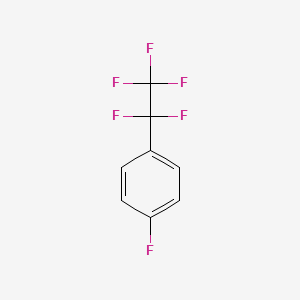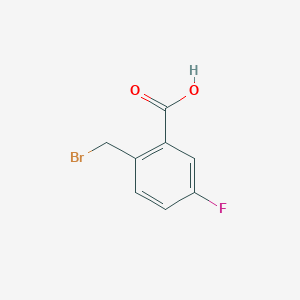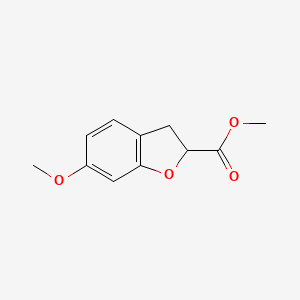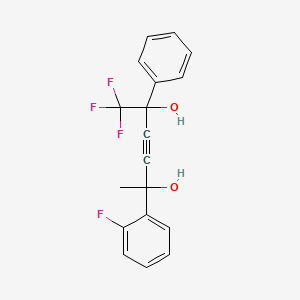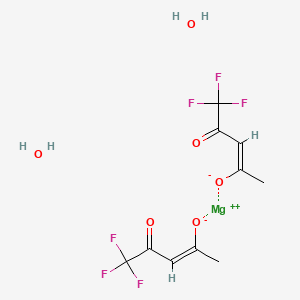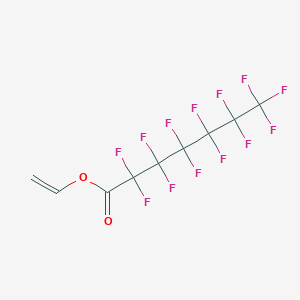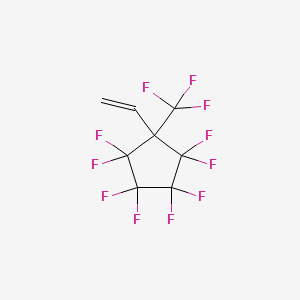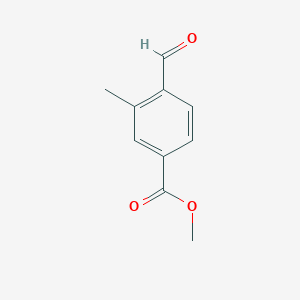![molecular formula C18H11Cl3F3N5O2 B3040854 N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 244278-43-1](/img/structure/B3040854.png)
N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N'-[4-(trifluoromethoxy)phenyl]urea
Übersicht
Beschreibung
“N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N’-[4-(trifluoromethoxy)phenyl]urea” is a chemical compound with the molecular formula C18H11Cl3F3N5O2 . It is a derivative of pyrimidine, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of this compound involves nucleophilic substitution reactions of 2,4,5,6-tetrachloropyrimidine (TCP) with hydroxybenzaldes . The nucleophilic attack takes place at the C-4 position of TCP . The solvent-less Friedel–Crafts alkylation reactions of arenes/heteroarenes with the derived aldehydes catalyzed by SiO2-H2SO4 were applied to synthesize a novel series of triarylmethane derivatives containing a trichloropyrimidine moiety .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trichloropyrimidin-4-yl group attached to an amino phenyl group and a trifluoromethoxy phenyl group .Chemical Reactions Analysis
The compound is synthesized through nucleophilic substitution reactions and Friedel–Crafts alkylation . The specific reactivity of the compound in these reactions is due to the electron deficiency in the pyrimidine ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 492.67 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity : A study found that certain urea derivatives, including those with a pyrimidinyl group, showed potent activity against chronic myeloid leukemia (CML) cell lines. These compounds demonstrated apoptosis-inducing effects in CML cell lines through modulation of the PI3K/Akt signaling pathway, indicating their potential as cancer treatments (Li et al., 2019).
Plant Growth Regulation : Urea derivatives, including those with pyrimidinyl groups, have been identified as positive regulators of cell division and differentiation in plants. These compounds exhibit cytokinin-like activity, which can be more potent than natural adenine cytokinins. Such compounds are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Corrosion Inhibition : Pyrimidinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness as corrosion inhibitors was demonstrated through weight loss, polarization, and electrochemical impedance studies, indicating their potential application in protecting metals from corrosion (Mistry et al., 2011).
Antioxidant Activity : Some urea derivatives have been synthesized and evaluated for their antioxidant activity. These compounds, including those with pyrimidinyl groups, showed potential in this regard, indicating their usefulness in contexts where oxidative stress needs to be managed (George et al., 2010).
Antimicrobial Activity : Pyrimidinyl urea derivatives have also been investigated for their antimicrobial properties. A study synthesized a series of these compounds and evaluated their effectiveness against various microorganisms, showing moderate to good activity (Rana et al., 2009).
Drug Discovery for Psoriasis : Urea derivatives with pyrimidinyl groups have been explored in drug discovery for psoriasis. One study identified potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), which could be promising in treating psoriasis (Li et al., 2016).
Zukünftige Richtungen
Pyrimidine and its derivatives are among the most valuable and the most widely studied nitrogen-containing heterocycles . They are basic skeletons of numerous natural products and biologically active compounds . Therefore, the study and synthesis of novel pyrimidine derivatives like “N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N’-[4-(trifluoromethoxy)phenyl]urea” have potential for future research in diverse fields of organic synthesis .
Eigenschaften
IUPAC Name |
1-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3F3N5O2/c19-13-14(20)28-16(21)29-15(13)25-10-2-1-3-11(8-10)27-17(30)26-9-4-6-12(7-5-9)31-18(22,23)24/h1-8H,(H,25,28,29)(H2,26,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPWAFOXZSDBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)NC3=C(C(=NC(=N3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


